4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester
Description
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester (CAS: 100827-83-6) is a thienotriazolodiazepine derivative structurally related to Brotizolam, a known sedative and anxiolytic agent. The compound features a 2-chlorophenyl group at position 4, a methyl group at position 9, and a propanoic acid methyl ester moiety at position 2 of the heterocyclic core . It is distinguished from Brotizolam by the absence of a bromine atom at position 2 and the addition of the propanoic ester group, which confers unique pharmacological properties. Its primary application lies in its role as a platelet-activating factor (PAF) antagonist, a mechanism distinct from the central nervous system (CNS) effects typical of other thienotriazolodiazepines .
Properties
IUPAC Name |
methyl 3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-22-23-16-10-21-18(13-5-3-4-6-15(13)20)14-9-12(7-8-17(25)26-2)27-19(14)24(11)16/h3-6,9H,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSABTYQNDUFGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)OC)C(=NC2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546345 | |
| Record name | Methyl 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100827-83-6 | |
| Record name | Methyl 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Methyl 3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoate, are the bromodomain and extra-terminal (BET) proteins. These proteins include BRD2, BRD3, and BRD4. BET proteins play a crucial role in regulating gene expression, and their dysregulation is associated with various diseases, including cancer.
Mode of Action
This compound acts as a proteolysis-targeting chimera (PROTAC) that degrades BET proteins. It binds to BET proteins with high affinity, with Kd values ranging from 4.7 nM to 34 nM for different BET protein domains. By binding to these proteins, the compound promotes their degradation, thereby disrupting their function.
Biochemical Pathways
The degradation of BET proteins affects various biochemical pathways involved in gene expression. By disrupting the function of BET proteins, the compound can alter the transcription of genes regulated by these proteins. This can lead to changes in cellular processes such as cell proliferation and differentiation, which are often dysregulated in diseases like cancer.
Result of Action
The result of the compound’s action is the degradation of BET proteins, leading to changes in gene expression. This can have various effects at the molecular and cellular levels, depending on the specific genes affected. In the context of cancer, this could potentially lead to reduced cell proliferation and tumor growth.
Biological Activity
The compound 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester (CAS No. 100826-98-0) is a member of a class of heterocyclic compounds that have garnered significant interest due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C18H15ClN4O2S
- Molecular Weight : 386.86 g/mol
- Structure : The compound features a complex structure that includes a thieno-triazole core which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Testing :
- In vitro studies demonstrated that the compound exhibits significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
- The IC50 values for the compound were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating a promising potency against these cell lines.
| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 µM) |
|---|---|---|
| MCF-7 | 19.4 ± 0.22 | 40.0 ± 3.9 |
| HCT-116 | 34.8 ± 1.05 | 60.6 ± 0.45 |
| PC-3 | 49.25 ± 1.08 | 40.0 ± 3.9 |
These results suggest that the compound not only inhibits cancer cell proliferation but may also have a selective effect on different types of cancer cells.
Molecular docking studies have indicated that the compound may interact with key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). These interactions could potentially inhibit signaling pathways critical for tumor growth and survival.
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting that compounds similar to this one may exhibit neuropharmacological effects:
- Acetylcholinesterase Inhibition :
- Some derivatives have shown potential as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
- The inhibition of this enzyme can enhance cholinergic transmission in the brain.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- A study on thieno[2,3-d][1,2,4]triazole derivatives demonstrated that modifications in the substituents significantly impacted their cytotoxicity profiles against various cancer cell lines.
- Another research highlighted that certain derivatives exhibited not only anticancer properties but also anti-inflammatory effects when tested in vitro.
Scientific Research Applications
Pharmacological Applications
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anxiolytic and Sedative Effects
Research has indicated that derivatives of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines exhibit anxiolytic properties. Studies suggest that this compound may function similarly to benzodiazepines but with potentially fewer side effects. For example:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thieno[3,2-f][1,2,4]triazolo derivatives exhibited significant anxiolytic activity in rodent models compared to controls .
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. Its ability to modulate neurotransmitter systems may help protect against neurodegenerative diseases.
- Case Study : Research highlighted in Neuroscience Letters indicated that the compound could reduce neuronal apoptosis in models of oxidative stress .
Table of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anxiolytic | Moderate | Journal of Medicinal Chemistry |
| Neuroprotective | High | Neuroscience Letters |
| Anticonvulsant | Moderate | Epilepsy Research |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered pharmacological profiles. This versatility allows researchers to tailor compounds for specific therapeutic targets.
Example Synthesis Route
- Starting Materials : Use commercially available precursors.
- Reagents : Employ standard coupling agents and solvents.
- Purification : Utilize chromatography techniques for purification.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally analogous thienotriazolodiazepines and related derivatives (Table 1). Key structural variations include substituents on the triazole ring, halogenation patterns, and modifications to side chains, which influence target specificity and potency.
Table 1: Structural and Pharmacological Comparison
Pharmacological and Mechanistic Insights
- PAF Antagonism: The target compound’s propanoic ester moiety distinguishes it from Brotizolam and Etizolam, redirecting its activity toward PAF antagonism . PAF antagonists are implicated in inflammatory and thrombotic pathways, making this compound relevant for cardiovascular research .
- CNS Activity : Brotizolam and Etizolam primarily act on GABAₐ receptors, enhancing inhibitory neurotransmission. The target compound’s lack of bromine and ester modification likely diminishes GABAergic activity, as evidenced by its reduced sedative effects compared to Brotizolam .
- Metabolic Stability : Brotizolam’s metabolites (e.g., hydroxylated derivatives) exhibit weaker activity, suggesting that the parent compound drives its therapeutic effects . While metabolic data for the target compound are scarce, its structural similarity implies analogous inactivation pathways.
Clinical and Preclinical Relevance
- Therapeutic Window: Brotizolam demonstrates a wider therapeutic window than Diazepam, with fewer motor side effects at effective doses . The target compound’s PAF antagonism may offer a safer profile for non-CNS applications.
- Designer Benzodiazepines : Compounds like Fluclotizolam and Etizolam highlight the risk of structural tweaks to evade drug regulations while retaining psychoactivity . The target compound’s PAF focus sidesteps this issue, emphasizing its research-specific utility.
Preparation Methods
Ring-Closing via Nucleophilic Substitution
A foundational method involves the condensation of a thiophene precursor with a triazole-diazepine intermediate. Patent IE900807A1 outlines a protocol where 2-chlorobenzoylmethyl cyanide is reacted with a thieno-triazolo-diazepine derivative under basic conditions. The reaction proceeds via nucleophilic attack at the diazepine nitrogen, followed by cyclization. Key parameters include:
-
Reagents : Potassium carbonate in dimethylformamide (DMF) at 80°C.
-
Yield : 62–68% after purification by silica gel chromatography.
This method is advantageous for scalability but requires strict anhydrous conditions to prevent hydrolysis of the methyl ester.
Alkylation of the Thieno-Triazolo Core
US Patent 4,960,770 describes the alkylation of a preformed thieno-triazolo-diazepine scaffold with methyl bromoacetate. The reaction is conducted in tetrahydrofuran (THF) using sodium hydride as a base, yielding the methyl ester derivative.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | NaH (60% dispersion) |
| Temperature | 0°C → room temp |
| Time | 12–16 hours |
| Yield | 75–82% |
This step is critical for introducing the propanoic acid methyl ester side chain, with excess methyl bromoacetate (1.5 equiv) ensuring complete substitution.
Esterification of the Carboxylic Acid Precursor
The methyl ester is often synthesized via esterification of the corresponding carboxylic acid. As reported in ChemicalBook, 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,triazolo[4,3-a]diazepine-2-propanoic acid is treated with thionyl chloride (SOCl₂) followed by methanol.
Procedure :
Optimization of Cyclization Conditions
A study in the Canadian Journal of Chemistry highlights the role of acid catalysts in diazepine ring formation. Using HCl in methanol, the authors achieved a 70% yield of the diazepine intermediate, which was subsequently alkylated. Key findings include:
-
Catalyst : Concentrated HCl (0.1 equiv) accelerates ring closure.
-
Side Products : Hydrolysis of the methyl ester occurs at pH < 2, necessitating neutralization post-reaction.
Comparative Analysis of Methodologies
The table below summarizes the advantages and limitations of each approach:
| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |
|---|---|---|---|---|
| Nucleophilic Substitution | 62–68 | 95–98 | Moderate | Moisture sensitivity |
| Alkylation | 75–82 | 97–99 | High | Exothermic reaction control |
| Esterification | 85–90 | 98–99 | High | SOCl₂ handling hazards |
Industrial-Scale Production Considerations
For commercial manufacturing, the alkylation route (Section 2.2) is preferred due to its high yield and compatibility with continuous flow reactors. Critical quality control measures include:
Q & A
Q. What are the standard synthetic routes and critical characterization techniques for this compound?
Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and esterification. For example, analogous thienotriazolodiazepine derivatives are synthesized via sequential coupling of chlorophenyl intermediates with thiophene precursors, followed by triazole ring formation and propanoic acid esterification . Characterization relies on:
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
Methodological Answer:
- HPLC-PDA : Quantify impurities using reverse-phase chromatography with photodiode array detection, referencing pharmacopeial guidelines for acceptance criteria (e.g., ≤0.1% for any unspecified impurity) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to establish storage stability (e.g., -20°C under inert atmosphere) .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- UPLC-MS/MS : Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for high sensitivity in biological samples .
- Calibration Curves : Use deuterated internal standards (e.g., D5-analogs) to mitigate matrix effects .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Methodological Answer:
Q. What computational strategies are effective in predicting the binding affinity of this compound to GABA-A receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of GABA-A (PDB: 6HUP) to identify key interactions (e.g., chlorophenyl stacking with His102) .
- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in explicit lipid bilayers to assess binding stability and free energy profiles (MM-PBSA) .
Q. How can reaction conditions be optimized to improve yield while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Apply a 3-factor Box-Behnken design to optimize temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, DMF, 5 mol% Pd/C) .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What methodologies are suitable for structure-activity relationship (SAR) studies of analogs?
Methodological Answer:
- Scaffold Modification : Replace the 2-chlorophenyl group with fluorophenyl or trifluoromethyl variants and evaluate receptor binding via radioligand displacement assays (e.g., [3H]-flumazenil) .
- Pharmacophore Modeling : Generate QSAR models using Schrödinger’s Phase to correlate substituent electronegativity with anxiolytic activity .
Q. How can researchers evaluate the compound’s stability under varying pH and oxidative conditions?
Methodological Answer:
Q. What advanced techniques characterize the compound’s solid-state properties (e.g., polymorphism)?
Methodological Answer:
Q. How can green chemistry principles be integrated into the synthesis of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
